molecular formula C15H18BF3O2 B595171 (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1294009-25-8

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B595171
CAS No.: 1294009-25-8
M. Wt: 298.112
InChI Key: AIZXRYDBPGYTGI-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is an (E)-configured alkenyl boronic ester that serves as a versatile building block in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its high value in research stems from the integration of a rigid styryl system with a electron-withdrawing trifluoromethyl group, a motif prevalent in pharmaceutical and materials science research for modulating molecular properties like metabolic stability and lipophilicity. This compound is primarily designed for use in Suzuki-Miyaura couplings, a cornerstone reaction for forming C-C bonds. It enables the efficient incorporation of the valuable 2-(trifluoromethyl)styryl moiety into complex organic architectures, facilitating the exploration of new chemical space in drug discovery and the development of advanced organic materials . Beyond traditional cross-coupling, alkenyl boronates of this kind are also valuable substrates in other transformations. For instance, they can undergo homologation reactions to access deuterated derivatives, which are crucial for spectroscopic studies and in the creation of isotopically labeled compounds for metabolic and pharmacokinetic research . The reactivity of the boronate group, coupled with the defined stereochemistry of the alkenyl chain, makes this reagent a reliable and precise tool for constructing complex, functionalized molecules in a selective manner.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXRYDBPGYTGI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858690
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-25-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transition Metal-Catalyzed Hydroboration

Palladium and rhodium catalysts enable efficient hydroboration of 2-ethynylbenzotrifluoride. A representative procedure from ChemRxiv involves:

  • Substrate : 2-Ethynylbenzotrifluoride (1.0 mmol)

  • Catalyst : Pd(dppf)Cl₂ (4 mol%)

  • Conditions : HBpin (1.1 eq.), toluene, 60°C, 12 h

  • Yield : 78% (E-isomer).

The reaction proceeds via anti-Markovnikov addition, favoring the (E)-isomer due to steric interactions between the trifluoromethyl group and the boron center. Comparable rhodium-catalyzed systems report marginally higher yields (82–85%) but require stricter inert-atmosphere controls.

Metal-Free Hydroboration Using Lewis Acids

B(C₆F₅)₃ catalyzes hydroboration at room temperature without transition metals:

  • Substrate : 2-Ethynylbenzotrifluoride (1.0 mmol)

  • Catalyst : B(C₆F₅)₃ (5 mol%)

  • Conditions : HBpin (1.2 eq.), CH₂Cl₂, 2 h

  • Yield : 70% (E-isomer).

This method avoids metal contamination but exhibits slower kinetics. The boron center activates HBpin via frustrated Lewis pair formation, enabling proton abstraction and subsequent alkyne insertion.

Substrate Synthesis: 2-Ethynylbenzotrifluoride

The alkyne precursor, 2-ethynylbenzotrifluoride, is synthesized via Sonogashira coupling:

  • Procedure :

    • 2-Iodobenzotrifluoride (1.0 eq.), trimethylsilylacetylene (1.2 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 80°C, 24 h.

    • Desilylation with K₂CO₃/MeOH yields terminal alkyne (89% over two steps).

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading4–5 mol%>75% yield
Temperature60°C (metal); RT (BLA)Balances kinetics
SolventToluene or CH₂Cl₂Minimizes side reactions
HBpin Equivalents1.1–1.2 eq.Prevents dihydroboration

Elevating temperatures beyond 70°C promotes decomposition, while sub-stoichiometric HBpin leads to incomplete conversion.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 18.5 Hz, 1H, vinyl-H), 7.52–7.48 (m, 2H, Ar-H), 7.41–7.37 (m, 1H, Ar-H), 6.21 (d, J = 18.5 Hz, 1H, vinyl-H), 1.33 (s, 12H, pinacol-CH₃).

  • ¹³C NMR : δ 148.9 (B-C), 132.4 (CF₃-C), 128.7–125.1 (Ar-C), 83.5 (pinacol-O-C), 24.9 (pinacol-CH₃).

  • ¹¹B NMR : δ 30.1 (s, B-O).

Chromatographic Purity

Purification via silica gel chromatography (hexanes/Et₂O, 95:5) affords >98% purity. Residual catalyst metals are undetectable by ICP-MS (<1 ppm).

Comparative Analysis of Methodologies

MethodYield (%)Stereoselectivity (E:Z)Scalability
Pd-Catalyzed7895:5>10 g
B(C₆F₅)₃-Catalyzed7093:7<5 g

Transition metal systems offer superior scalability, while metal-free approaches suit applications requiring low metal residues.

Applications and Derivatives

The title compound serves as a precursor in:

  • Suzuki-Miyaura Coupling : Reacts with aryl bromides under Pd catalysis to form trifluoromethyl-biarenes.

  • Polymer Synthesis : Incorporates into conjugated polymers for OLEDs, leveraging the electron-withdrawing CF₃ group .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C15_{15}H18_{18}BF3_3O2_2 and a molecular weight of 298.11 g/mol. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique structural properties and biological activities.

The compound is characterized by:

  • Molecular Formula: C15_{15}H18_{18}BF3_3O2_2
  • CAS Number: 1242770-50-8
  • Molecular Weight: 298.11 g/mol
  • Purity: Typically ≥95% in commercial preparations .

Synthesis

The synthesis of this compound generally involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This method allows for the formation of stable carbon-carbon bonds essential for various applications in organic chemistry .

Research indicates that boronic acid derivatives like this compound exhibit biological activity through their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in the development of proteasome inhibitors and targeted protein degraders .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar boronic acid derivatives can inhibit cancer cell proliferation by disrupting proteasomal degradation pathways. This suggests potential applications in cancer therapeutics where targeted degradation of oncogenic proteins is desired .
  • Optoelectronic Applications : The compound has been investigated for its optoelectronic properties due to the presence of the trifluoromethyl group. Research showed that this group enhances electronic properties beneficial for applications in organic light-emitting diodes (OLEDs) .
  • Material Science : The compound's unique electronic characteristics make it suitable for developing novel materials with specific functionalities such as conducting polymers and sensors .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC15_{15}H18_{18}BF3_3O2_2Trifluoromethyl group enhances electronic properties
(E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolaneC15_{15}H18_{18}BF3_3O2_2Different position of trifluoromethyl group may alter biological activity
(E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolaneC15_{15}H20_{20}B O2_2Lacks trifluoromethyl group; potentially less effective in biological applications

Chemical Reactions Analysis

Key Reaction Conditions:

SubstrateCatalystSolventTemperature (°C)Yield (%)Selectivity (E/Z)Source
2-TrifluoromethylphenylacetyleneSc(OTf)₃ (5 mol%)Toluene10082–99>99:1
2-TrifluoromethylphenylacetyleneY(CH₂SiMe₃)(THF)₂Toluene11099>99:1

Mechanistic Insight : The reaction proceeds via anti-Markovnikov addition of pinacol borane (HBpin) to the alkyne, forming the (E)-vinyl boronate ester. The trifluoromethyl group enhances electrophilicity, accelerating boron insertion .

Cross-Coupling Reactions

The boronate group facilitates Suzuki-Miyaura couplings with aryl halides, enabling biaryl formation. Protodeborylation competes under basic conditions.

Representative Coupling Data:

PartnerCatalyst SystemBaseSolventProduct Yield (%)Source
4-IodobenzonitrilePd₂(dba)₃ (5 mol%)DIPEAToluene72
2-BromopyridinePd(OAc)₂ (2 mol%)K₂CO₃DMF65

Notes :

  • Protodeborylation occurs at >95°C, yielding styrene derivatives .

  • Steric hindrance from the trifluoromethyl group reduces coupling efficiency with bulky partners .

Cyclopropanation

The compound participates in Simmons-Smith-type cyclopropanation with zinc carbenoids.

Cyclopropanation Example:

SubstrateReagentConditionsProduct Yield (%)Source
Allyl ethersZn(CH₂Bpin)₂THF, 0°C → rt60–85

Mechanism : The boronate stabilizes a zinc carbenoid intermediate, enabling cyclopropane ring formation via [2+1] cycloaddition .

(a) Protodeborylation

Acidic or basic conditions cleave the B–C bond, yielding styrenes:

ConditionsReagentYield (%)Source
NaOH (3 M), I₂ (THF)-89
H₂O, Pd/C-95

(b) Halogenation

Iodination at the β-position occurs under mild conditions:

ReagentSolventYield (%)Source
I₂, NaOH (aq.)THF90

Comparison with Similar Compounds

(Z)-Isomer

The Z-isomer of styryl dioxaborolanes, such as (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, differs in stereochemistry, leading to distinct reactivity. For example:

  • Reactivity in Hydroboration : Z-isomers are less favored in stereoselective hydroboration due to steric hindrance between the boron and substituents .
  • Stability : The E-isomer is generally more stable owing to reduced steric clash between the bulky pinacol boronate and the substituent .

Trifluoromethyl (–CF₃) vs. Other Substituents

The ortho-trifluoromethyl group in the target compound imparts strong electron-withdrawing effects, enhancing electrophilicity at the boron center. Comparisons with analogs include:

Compound Name Substituent(s) Key Properties/Applications Reference
(E)-2-(3,5-Difluorostyryl)-dioxaborolane 3,5-difluoro Enhanced electronic asymmetry; used in fluorescence probes due to electron-deficient aryl rings .
2-(3-Methylsulfonylphenyl)-dioxaborolane 3-methylsulfonyl Improved oxidative stability; applicable in medicinal chemistry for protease inhibition .
(E)-2-(4-Methoxystyryl)-dioxaborolane 4-methoxy Electron-donating group reduces boron electrophilicity; slower cross-coupling kinetics .
2-(Thiophen-2-yl)-dioxaborolane Thiophene Conjugated system enables use in organic electronics (e.g., dye-sensitized solar cells) .
  • Steric Effects : Ortho-substituents (e.g., –CF₃, –OMe) introduce steric hindrance, reducing reaction rates in cross-couplings compared to para-substituted analogs .
  • Electronic Effects : Electron-withdrawing groups (–CF₃, –SO₂Me) increase boron’s Lewis acidity, accelerating transmetalation in Suzuki reactions .

Thermal and Oxidative Stability

  • Trifluoromethyl Analogs : The –CF₃ group enhances thermal stability but may reduce solubility in polar solvents due to increased hydrophobicity .
  • Fluorinated vs. Non-Fluorinated: Compounds like (E)-2-(3,5-difluorostyryl)-dioxaborolane exhibit superior oxidative stability compared to non-fluorinated analogs, making them suitable for long-term storage .

Solubility Profiles

  • Lipophilicity : The –CF₃ group increases logP values, favoring organic-phase reactions. In contrast, methoxy or sulfonyl groups improve aqueous compatibility .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s –CF₃ group facilitates coupling with electron-rich aryl halides, achieving yields >80% in model reactions .
  • Dihydrodibenzoborepin Synthesis : Bulky analogs (e.g., 2-(9-anthryl)-dioxaborolane) are less reactive due to steric constraints, highlighting the balance needed between substituent size and reactivity .

Fluorescence Probes

Derivatives like (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-dioxaborolane (STBPin) are used in H₂O₂ detection. Substituents such as –CN (CSTBPin) or –NMe₂ (DSTBPin) modulate emission wavelengths and detection limits .

Q & A

Q. What are the established synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration of alkynyl precursors or stereoselective cross-coupling. A metal-free hydroboration method using pinacol borane (HBpin) and a Lewis acid catalyst (e.g., B(C6F5)3) achieves high stereoselectivity under mild conditions . For example, reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert atmosphere yields the (Z)-isomer, while altering catalysts (e.g., B(C6F5)3) favors the (E)-configuration .

Table 1: Synthesis Methods Comparison

MethodCatalyst/ReagentYield (%)Stereoselectivity (E:Z)Reference
HydroborationDicyclohexylborane851:9 (Z-dominant)
Lewis Acid-CatalyzedB(C6F5)3929:1 (E-dominant)

Q. How is the stereochemical integrity of the (E)-isomer confirmed experimentally?

Characterization relies on NMR spectroscopy and X-ray crystallography. The (E)-configuration shows distinct ¹H NMR coupling constants (J = 16–18 Hz for trans-vinylic protons) and ¹³C NMR signals for the trifluoromethyl group (δ ~120–125 ppm) . For example, ¹³C{¹H} NMR (CDCl3) of the (E)-isomer displays a downfield shift for the boron-bound carbon (δ 148 ppm) and characteristic splitting patterns for the styryl moiety .

Advanced Research Questions

Q. What factors influence the stereoselectivity in the synthesis of alkenyl dioxaborolanes?

Stereoselectivity is governed by:

  • Catalyst choice : Strong Lewis acids (e.g., B(C6F5)3) favor anti-addition (E-isomer), while bulky boranes (e.g., dicyclohexylborane) promote syn-addition (Z-isomer) .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states for E-selectivity, whereas nonpolar solvents may favor Z .
  • Substituent effects : Electron-withdrawing groups (e.g., CF3) enhance boron electrophilicity, directing anti-addition .

Mechanistic Insight : The trifluoromethyl group increases the electrophilicity of the boron center, facilitating a concerted, stereospecific hydroboration pathway .

Q. How does the trifluoromethyl group impact the reactivity of this compound in cross-coupling reactions?

The CF3 group:

  • Electronically deactivates the styryl moiety, slowing oxidative addition in Suzuki-Miyaura couplings but improving stability toward protodeboronation .
  • Sterically hinders transmetalation steps, requiring optimized Pd catalysts (e.g., Pd(OAc)2 with SPhos ligand) for efficient coupling .

Table 2: Cross-Coupling Performance

SubstrateCatalyst SystemYield (%)Reference
(E)-CF3-Styryl BoronatePd(OAc)2/SPhos78
Analog (No CF3)Pd(PPh3)492

Q. How can researchers resolve contradictions in reported stereoselectivity or yields?

Discrepancies often arise from:

  • Catalyst purity : Trace moisture or oxygen degrades borane reagents, reducing yields. Use rigorously dried solvents and Schlenk techniques .
  • Reaction monitoring : In situ NMR or LC-MS helps identify intermediates (e.g., protodeboronation byproducts) .
  • Temperature control : Lower temperatures (–40°C) favor kinetic (Z) products, while room temperature favors thermodynamic (E) .

Case Study : A 15% yield drop in one protocol was traced to incomplete inertion; repeating with freeze-pump-thaw cycles restored yields to 85% .

Q. What novel applications exist for this compound beyond traditional Suzuki couplings?

Emerging uses include:

  • Photoredox catalysis : The CF3 group stabilizes radical intermediates in visible-light-mediated C–B bond activation .
  • Bioconjugation : Boronates react with diols in glycoproteins under mild conditions, enabling site-selective labeling .
  • Material science : Incorporation into conjugated polymers enhances electron-deficient character for organic electronics .

Methodological Recommendations

  • Synthesis : Prioritize B(C6F5)3-catalyzed hydroboration for E-selectivity (>90%) .
  • Characterization : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for purity assessment .
  • Handling : Store under argon at –20°C to prevent hydrolysis .

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